(1-(methylsulfonyl)piperidin-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a piperidine ring and a piperazine ring, both of which are nitrogen-containing heterocyclic compounds. The thiadiazine ring is a sulfur and nitrogen-containing ring. The methylsulfonyl group is a sulfur-containing functional group .Scientific Research Applications
Molecular Interactions and Receptor Antagonism
The compound has been studied for its molecular interactions with cannabinoid receptors. In a study, a related compound was analyzed for its conformational properties and binding interactions with the CB1 cannabinoid receptor. This research contributes to the understanding of molecular interactions and antagonist activity of similar compounds in medicinal chemistry (Shim et al., 2002).
Synthesis and Potential Therapeutic Applications
Another significant area of research is the synthesis of related compounds for potential therapeutic applications. A study described the synthesis of a series of related compounds, which exhibited inhibitory activity against the α-glucosidase enzyme, along with evaluations for hemolytic and cytotoxic profiles. Such research is crucial for the development of new therapeutic agents (Abbasi et al., 2019).
Neuropathic Pain Treatment
Additionally, compounds with a similar molecular structure have been studied for their efficacy in treating neuropathic pain. For example, a specific agonist was reported to produce long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, suggesting potential applications in pain management (Colpaert et al., 2004).
Alzheimer's Disease Research
The synthesis of multifunctional amides, including compounds with similar structures, has been explored for their potential in treating Alzheimer's disease. These compounds exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential utility in drug development for neurodegenerative diseases (Hassan et al., 2018).
Herbicidal and Insecticidal Activities
A series of compounds, structurally related to the one , have been synthesized and evaluated for their biological activities. Some of these compounds showed favorable herbicidal and insecticidal activities, highlighting their potential applications in agriculture (Wang et al., 2015).
Antimicrobial Activity
Research on similar compounds has also explored their antimicrobial activities. One study synthesized a series of derivatives and found that they exhibited activity against various Gram-positive and Gram-negative bacterial strains, suggesting their potential as antimicrobial agents (Hussain et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it a valuable target in cancer treatment .
Mode of Action
The compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby interrupting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to mitosis. By inhibiting CDK2, the compound prevents cells from progressing through these stages, leading to cell cycle arrest .
Result of Action
The result of the compound’s action is the halt of cell proliferation . This effect is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2.ClH/c1-30(27,28)25-9-7-17(8-10-25)19(26)23-11-13-24(14-12-23)20-22-21-18(15-29-20)16-5-3-2-4-6-16;/h2-6,17H,7-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROYCKCWVNUPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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